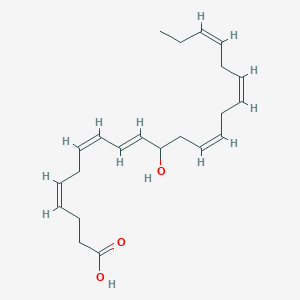
11-Hdohe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxydocosahexaenoic acid (11-Hdohe) is a hydroxylated derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. It is a member of the hydroxydocosahexaenoic acids family, which are metabolites of DHA. The structure of this compound consists of docosahexaenoic acid with a hydroxy group located at position 11 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
11-Hdohe can be synthesized through the photooxidation of docosahexaenoic acid under an oxygen-saturated atmosphere, using methylene blue as a photosensitizer. The resulting hydroperoxides are then reduced to hydroxides using sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound involves bioconversion using whole-cell systems. For example, Escherichia coli expressing lipoxygenase from Shewanella hanedai can convert docosahexaenoic acid to this compound under optimized conditions, including temperature, pH, solvent type, and substrate concentration .
Analyse Chemischer Reaktionen
Types of Reactions
11-Hdohe undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxylipins.
Reduction: Reduction of hydroperoxides to hydroxides.
Substitution: Potential substitution reactions involving the hydroxy group.
Common Reagents and Conditions
Oxidation: Oxygen and photosensitizers like methylene blue.
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Formation of various oxylipins.
Reduction: Conversion of hydroperoxides to hydroxides.
Wissenschaftliche Forschungsanwendungen
11-Hdohe has several scientific research applications, including:
Wirkmechanismus
11-Hdohe exerts its effects primarily through its role as a lipid mediator. It is involved in the resolution of inflammation by modulating the release of cytokines and oxylipins. It acts on peroxisome proliferator-activated receptors (PPARs), particularly PPARβ, to induce the release of anti-inflammatory cytokines like interleukin-10 (IL-10) and inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxydocosahexaenoic acid (4-Hdohe)
- 7-Hydroxydocosahexaenoic acid (7-Hdohe)
- 14-Hydroxydocosahexaenoic acid (14-Hdohe)
- 17-Hydroxydocosahexaenoic acid (17-Hdohe)
Uniqueness
11-Hdohe is unique due to its specific position of the hydroxy group, which influences its biological activity and role in inflammation resolution. It is a strong inducer of pro-resolution substances and has distinct effects on cytokine release compared to other hydroxydocosahexaenoic acids .
Eigenschaften
CAS-Nummer |
87018-59-5 |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4Z,7E,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10+,14-11-,15-12-,19-16+ |
InChI-Schlüssel |
LTERDCBCHFKFRI-KEFMQFBKSA-N |
SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Synonyme |
11-hydroxy Docosahexaenoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















